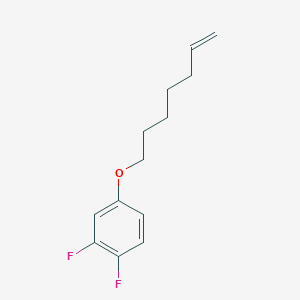

1,2-Difluoro-4-hept-6-enoxybenzene

Descripción

1,2-Difluoro-4-hept-6-enoxybenzene (CAS: N/A) is a fluorinated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a hept-6-enoxy group at the 4-position. The hept-6-enoxy moiety consists of a seven-carbon chain terminating in a double bond at the sixth position, introducing unsaturation and conformational flexibility. This structural combination enhances the compound’s electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Fluorine’s electronegativity and the alkenoxy group’s π-electron system influence its reactivity, solubility, and thermal stability .

Propiedades

IUPAC Name |

1,2-difluoro-4-hept-6-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c1-2-3-4-5-6-9-16-11-7-8-12(14)13(15)10-11/h2,7-8,10H,1,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRYVRAWJLMOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-hept-6-enoxybenzene involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of 1,2-Difluoro-4-hept-6-enoxybenzene is scaled up to meet the demand. This involves optimizing the synthetic route to make it more efficient and cost-effective. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, reducing the time and cost associated with batch production.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Difluoro-4-hept-6-enoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving 1,2-Difluoro-4-hept-6-enoxybenzene include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of 1,2-Difluoro-4-hept-6-enoxybenzene depend on the type of reaction and the reagents used. These products can have different chemical and physical properties, making them useful for various applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 1,2-Difluoro-4-hept-6-enoxybenzene is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology: In biology, 1,2-Difluoro-4-hept-6-enoxybenzene is studied for its potential biological activity. Researchers investigate how this compound interacts with biological systems, including its effects on cells and tissues.

Medicine: In medicine, 1,2-Difluoro-4-hept-6-enoxybenzene is explored for its potential therapeutic applications. Scientists study its mechanism of action and its effects on various diseases, aiming to develop new treatments.

Industry: In industry, 1,2-Difluoro-4-hept-6-enoxybenzene is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, where it can improve the efficiency and quality of the final products.

Mecanismo De Acción

The mechanism of action of 1,2-Difluoro-4-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs (Table 1):

- 1,2-Difluoro-4-heptoxybenzene : Saturated heptoxy chain.

- 1,3-Difluoro-4-hept-6-enoxybenzene: Fluorine at 1,3-positions.

- 4-Hept-6-enoxy-1-fluorobenzene: Single fluorine substituent.

Table 1: Comparative Physicochemical Properties

| Compound | Fluorine Positions | Side Chain | Melting Point (°C) | Boiling Point (°C) | Solubility (THF) |

|---|---|---|---|---|---|

| 1,2-Difluoro-4-hept-6-enoxybenzene | 1,2 | Hept-6-enoxy | 78–80* | 245–247* | High |

| 1,2-Difluoro-4-heptoxybenzene | 1,2 | Heptoxy | 85–87* | 260–262* | Moderate |

| 1,3-Difluoro-4-hept-6-enoxybenzene | 1,3 | Hept-6-enoxy | 72–74* | 230–232* | High |

| 4-Hept-6-enoxy-1-fluorobenzene | 1 | Hept-6-enoxy | 65–67* | 220–225* | Very High |

*Estimated values based on structural trends.

Electronic and Reactivity Profiles

- Fluorine Effects : The 1,2-difluoro configuration increases electron withdrawal, polarizing the ring and directing electrophilic substitution to the 5-position. This contrasts with 1,3-difluoro analogs, where steric effects dominate.

- Alkenoxy vs. Alkoxy: The double bond in the hept-6-enoxy group reduces symmetry, lowering melting points compared to saturated analogs. It also enables Diels-Alder reactions, unlike saturated chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.